molecular formula C16H18F3N5 B12257752 N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12257752
M. Wt: 337.34 g/mol
InChI Key: OWRXEVYSSFQTSF-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine and pyridine moiety

Properties

Molecular Formula

C16H18F3N5

Molecular Weight

337.34 g/mol

IUPAC Name

N-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H18F3N5/c1-23(14-4-2-3-7-20-14)12-5-8-24(9-6-12)15-10-13(16(17,18)19)21-11-22-15/h2-4,7,10-12H,5-6,8-9H2,1H3

InChI Key

OWRXEVYSSFQTSF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as trifluoromethyl-substituted aldehydes and amines.

    Piperidine Ring Formation: The piperidine ring is often formed via cyclization reactions involving suitable amine precursors.

    Coupling Reactions: The pyrimidine and piperidine rings are then coupled using reagents like EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O.

    Final Assembly: The final compound is assembled by linking the pyridine moiety to the previously formed intermediate through nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent modulator of biological pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is unique due to its specific trifluoromethyl substitution on the pyrimidine ring, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and other applications where such properties are desirable.

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